6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8
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Overview
Description
6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 is a deuterated derivative of 6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole. This compound is labeled with deuterium, which is a stable isotope of hydrogen. The molecular formula is C11H4D8ClN3S, and it has a molecular weight of 261.80. Deuterated compounds are often used in scientific research to study metabolic pathways, reaction mechanisms, and for use in nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
The synthesis of 6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 involves the incorporation of deuterium atoms into the piperazine ring. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium. Industrial production methods may involve large-scale synthesis using specialized equipment to maintain the purity and isotopic labeling of the compound.
Chemical Reactions Analysis
6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 has several scientific research applications:
Chemistry: Used as a reference standard in NMR spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism and to study enzyme-catalyzed reactions.
Medicine: Utilized in the development of diagnostic imaging agents and in the study of pharmacokinetics and pharmacodynamics of drugs.
Industry: Applied in the development of new materials and in environmental studies to detect pollutants.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to track the compound’s behavior in biological systems using NMR spectroscopy. This helps in understanding the compound’s binding affinity, metabolic stability, and its interaction with enzymes and receptors.
Comparison with Similar Compounds
6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 can be compared with other similar compounds such as:
6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole: The non-deuterated version of the compound, which lacks the stable isotope labeling.
6-Chloro-3-(1-piperazinyl)-1,2-benzisothiazole: Another structural analog with slight variations in the piperazine ring.
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for detailed studies using NMR spectroscopy.
Properties
IUPAC Name |
6-chloro-3-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-1,2-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c12-8-1-2-9-10(7-8)16-14-11(9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2/i3D2,4D2,5D2,6D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOIXMFNRBMCOZ-SQUIKQQTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NSC3=C2C=CC(=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NSC3=C2C=CC(=C3)Cl)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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